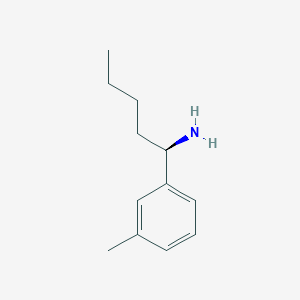

(R)-1-(m-Tolyl)pentan-1-amine

Description

Properties

Molecular Formula |

C12H19N |

|---|---|

Molecular Weight |

177.29 g/mol |

IUPAC Name |

(1R)-1-(3-methylphenyl)pentan-1-amine |

InChI |

InChI=1S/C12H19N/c1-3-4-8-12(13)11-7-5-6-10(2)9-11/h5-7,9,12H,3-4,8,13H2,1-2H3/t12-/m1/s1 |

InChI Key |

NZNTZTOHSASLCV-GFCCVEGCSA-N |

Isomeric SMILES |

CCCC[C@H](C1=CC=CC(=C1)C)N |

Canonical SMILES |

CCCCC(C1=CC=CC(=C1)C)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies

The preparation of this compound typically involves the following key steps:

Starting Material Selection: The synthesis often begins with an appropriate m-tolyl-substituted precursor, such as m-tolylpentan-1-ol or m-tolylpentan-1-one. The choice depends on the availability and the desired synthetic route.

Introduction of the Amino Group: Conversion of the hydroxyl or carbonyl group into an amine is generally achieved via reductive amination, catalytic asymmetric amination, or enzymatic transamination.

Stereochemical Control: Use of chiral catalysts, chiral auxiliaries, or enzymatic resolution ensures the (R)-configuration at the chiral center.

Reductive Amination Route

A common approach is the reductive amination of the corresponding ketone or aldehyde intermediate:

Step 1: Synthesis of 1-(m-tolyl)pentan-1-one via Friedel-Crafts acylation of m-xylene with pentanoyl chloride or related reagents.

Step 2: Reductive amination of the ketone with ammonia or a suitable amine source in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.

Step 3: Isolation of the chiral amine, often followed by salt formation (e.g., hydrochloride) for purification and stability.

This method requires careful control of reaction conditions to maintain stereochemical integrity and avoid racemization.

Enzymatic Transamination

Recent advances have demonstrated the use of ω-transaminases (ω-TAs) for the asymmetric amination of ketones to produce chiral amines with high enantiomeric excess (ee):

The ketone substrate (e.g., 1-(m-tolyl)pentan-1-one) is incubated with an ω-TA enzyme, pyridoxal phosphate (PLP) as a cofactor, and an amine donor such as isopropylamine in a buffered aqueous medium.

The reaction proceeds under mild conditions (pH ~8.5, temperatures between 35–60°C) with agitation for 24 hours.

The product this compound is obtained with high conversion rates and enantiomeric purity (>99% ee), as confirmed by chiral HPLC analysis after derivatization.

Extraction and purification are performed by adjusting the pH and solvent partitioning.

This biocatalytic method offers advantages in selectivity, mild reaction conditions, and environmental friendliness.

Catalytic Asymmetric Synthesis

Metal-catalyzed asymmetric hydrogenation or allylic amination can also be employed:

Use of chiral metal complexes (e.g., Rh, Ir catalysts) facilitates enantioselective hydrogenation of prochiral precursors.

The process yields (R)-configured amines with high optical purity.

This method is suitable for scale-up and industrial applications due to its efficiency and reproducibility.

Research Discoveries and Analytical Insights

Enzymatic Synthesis Efficiency

A study employing ω-transaminases showed that the enzymatic amination of 1-(p-tolyl)propan-1-one analogs achieved conversions above 80% with enantiomeric excesses exceeding 99% under optimized conditions (pH 8.5, 60°C, 24 h). This approach is directly applicable to the pentan-1-one analog, suggesting similarly high efficiency for this compound synthesis.

Stereochemical Characterization

Chiral HPLC following derivatization with agents such as benzyl chloroformate or di-tert-butyl dicarbonate is the standard for determining enantiomeric purity. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) confirm structural integrity and molecular weight.

Industrial Relevance

The scalable enzymatic and catalytic methods provide routes to produce this compound with high purity, essential for pharmaceutical intermediates. Continuous flow reactors and immobilized enzymes are being explored to enhance production efficiency.

Summary Table: Key Reaction Parameters and Outcomes

| Parameter | Reductive Amination | Enzymatic Transamination | Catalytic Asymmetric Hydrogenation |

|---|---|---|---|

| Temperature | 25–50°C | 35–60°C | 25–50°C |

| pH | Neutral to slightly acidic | 8.0–8.5 | Neutral |

| Reaction Time | 4–24 h | 24 h | 4–16 h |

| Catalyst/Enzyme Loading | Stoichiometric or catalytic | 1 mol % enzyme | 1 mol % catalyst |

| Solvent | Organic solvents or aqueous | Aqueous buffer | Organic solvents or neat H2 |

| Enantiomeric Excess | Up to 95% | >99% | >99% |

| Yield | 60–85% | 70–90% | 75–95% |

Chemical Reactions Analysis

Types of Reactions

®-1-(m-Tolyl)pentan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Imine or nitrile derivatives.

Reduction: The corresponding alkane.

Substitution: Various substituted amines or amides, depending on the reagents used.

Scientific Research Applications

®-1-(m-Tolyl)pentan-1-amine has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ®-1-(m-Tolyl)pentan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to the active site of the target protein, leading to changes in its conformation and activity.

Comparison with Similar Compounds

Positional Isomers: Meta vs. Ortho vs. Para Substitution

The position of the methyl group on the phenyl ring significantly impacts physicochemical properties:

- (R)-1-(o-Tolyl)pentan-1-amine (): Ortho-substitution introduces steric strain between the methyl group and the pentyl chain, lowering boiling points due to reduced symmetry.

- 2-(p-Tolyl)propan-1-amine (): Para-substitution increases molecular symmetry, likely elevating melting points compared to meta-isomers.

Table 1: Positional Isomer Comparison

Chain Length Variations

The length of the alkyl chain influences lipophilicity and reactivity:

- This compound : A pentyl chain increases molecular weight and lipophilicity compared to shorter-chain analogs, enhancing membrane permeability.

Table 2: Chain Length Impact

| Property | This compound | 2-(p-Tolyl)propan-1-amine |

|---|---|---|

| Chain Length | Pentyl | Propyl |

| Molecular Weight (g/mol) | 177.29 | 149.24 |

| Lipophilicity (LogP) | Higher | Lower |

Substituent-Type Variations

Alternative substituents alter electronic and steric profiles:

- (R)-1-Bromo-4-methylpentan-2-amine (): Bromine substituents increase electronegativity, polarizing the molecule and affecting nucleophilic reactivity.

- (R)-2-Amino-5-(3-pyridyl)-pentane (): The pyridyl group introduces aromatic nitrogen, enabling hydrogen bonding and altering solubility in aqueous media.

Table 3: Substituent Effects

Spectroscopic and Reactivity Trends

- NMR Chemical Shifts : Meta-substituted toluyl groups exhibit distinct ¹H and ¹³C NMR shifts compared to ortho/para isomers due to electronic environment differences. For example, meta-methyl groups typically show upfield shifts in ¹³C NMR compared to para .

- Electronegativity and Reactivity : Group electronegativities () correlate with substituent effects on reaction rates. The meta-methyl group’s electron-donating nature may stabilize carbocation intermediates in alkylation reactions compared to electron-withdrawing substituents like bromine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.